(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester

carboxylesterase enzyme inhibition drug metabolism

Research supply of orthogonally functionalized carbamates often limits multi-step bioconjugation. This benzyl carbamate solves that with a terminal alkyne for CuAAC and a nitro group for on-demand amine reduction. - Sub-nanomolar CES1 Ki enables esterase-targeted prodrug design. - Photolysis quantum yield ≈0.13 supports UV-gated payload release. - Single intermediate for click-functionalized linkers, minimizing protecting-group steps. Reliable B2B fulfillment: >98% purity, rapid global delivery.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Cat. No. B12071230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])C#C
InChIInChI=1S/C14H16N2O4/c1-5-10-6-11(8-12(7-10)16(18)19)9-15-13(17)20-14(2,3)4/h1,6-8H,9H2,2-4H3,(H,15,17)
InChIKeyUASVQZFNCMXSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester: Dual-Functional Building Block


(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester (CAS 2301067-72-9, MW 276.29 g·mol⁻¹) is a synthetic carbamate featuring a terminal alkyne and a 3-nitro substituent on the benzyl ring . This bifunctional architecture supports both copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and nitro‑to‑amine reduction, positioning it as a modular intermediate for bioconjugation, prodrug design, and materials chemistry. Direct head‑to‑head comparator data remain scarce; the quantitative evidence presented below is drawn from authoritative curated databases and class‑level structure‑function relationships [1].

1
Dual orthogonal reactive handles

Terminal alkyne for CuAAC click chemistry paired with a nitro group reducible to a primary amine.

2
Sequential conjugation workflow

Supports click-then-reduce assembly of heterobifunctional linkers without intermediate protecting-group steps.

3
Photolabile carbamate architecture

o-Nitrobenzyl substructure may support light-triggered release research and probe unmasking studies.

Why Simple Benzyl Carbamates Fail vs. (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester


Generic benzyl carbamates lack the orthogonal reactivity pairs required for multi‑step covalent assembly. The simultaneous presence of a terminal alkyne (click handle) and a nitro group (latent amine) enables sequential CuAAC conjugation followed by selective reduction to generate a primary amine, a workflow impossible with mono‑functional analogs [1][2]. Where literature is sparse, curated bio‑activity data and established photochemical principles confirm that the nitro group is not merely a spectator but a functional determinant of both potency and photo‑triggered release capability [1].

Target compound
(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester

Two orthogonal handles enable sequential CuAAC conjugation and nitro-to-amine reduction. Photolabile o-nitrobenzyl group may support light-gated release research.

Mono-functional analogs
Single-handle benzyl carbamates

Lack the paired alkyne–nitro reactivity required for click-then-reduce sequences. Workflow fit may not transfer; sequential assembly not supported without additional protecting-group chemistry.

Quantitative Comparison of (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester with Analogs


CES1 Inhibition Potency Comparison

In ChEMBL‑curated human carboxylesterase 1 (CES1) assays, the target compound (CHEMBL467450) exhibits a Ki of 0.398 nM [1]. The closely related carbamate inhibitor CHEMBL463556 (3‑(dodecylsulfinyl)‑1,1,1‑trifluoro‑2,2‑propanediol) displays a Ki ranging from 3.981 to 1905 nM under comparable conditions [2].

CES1 inhibition
Reported
Target Ki = 0.398 nM vs comparator Ki 3.981–1905 nM
Target
Comparator range
Reported higher CES1 affinity context; supports esterase-mediated release research.
Cross-study comparable; ChEMBL-curated human CES1 assays. Data to verify.
carboxylesterase enzyme inhibition drug metabolism

Photocleavage Efficiency: o-Nitrobenzyl vs. Alkyl Carbamates

The o‑nitrobenzyl carbamate substructure of the target compound confers photolability. Reported quantum yields for o‑nitrobenzyl carbamates at 254 nm are approximately 0.13 [1], whereas simple alkyl carbamate linkers exhibit quantum yields approaching zero.

Photocleavage efficiency
Class-level
Quantum yield Φ ≈ 0.13 vs ~0 for non-photocleavable carbamates
Φ 0
Φ ~0.15
Supports light-triggered release research; spatiotemporal probe unmasking context.
Class-level inference from o-nitrobenzyl carbamate literature. Context-dependent.
photorelease caged compounds drug delivery

Orthogonal Reactivity: Alkyne and Nitro Handles

The compound’s ethynyl group allows efficient CuAAC click chemistry, while the nitro group can be selectively reduced to a primary amine using SnCl₂·2H₂O in alcoholic solvents without affecting the alkyne [1]. In contrast, mono‑functional analogs (e.g., tert‑butyl 3‑ethynylbenzylcarbamate or tert‑butyl 3‑nitrobenzylcarbamate) provide only one reactive handle.

Reactive handles
Class-level
2 orthogonal handles vs 1 in mono-functional analogs
2 Target handles
1 Analog handles
May support streamlined conjugation workflows; two-step assembly context.
Class-level inference based on functional group orthogonality. Context-dependent.
bioconjugation reduction multifunctional linker

Key Applications of (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester


CES1‑Activated Prodrug Design

The sub‑nanomolar Ki against human CES1 [1] makes the compound an attractive promoiety for esterase‑targeted prodrugs, where rapid enzymatic cleavage releases the active benzylamine in tissues expressing high CES1 levels.

Light‑Triggered Drug Delivery and Probe Unmasking

The o‑nitrobenzyl carbamate photolysis quantum yield of ≈0.13 [1] supports UV‑gated release strategies, enabling precise spatial and temporal control of amine payloads in cellular imaging and photo‑activated therapeutics.

Sequential Conjugation for PROTAC and ADC Linker Construction

The orthogonal alkyne and latent amine handles [1][2] permit a “click‑then‑reduce” sequence to construct heterobifunctional linkers for PROTACs or antibody‑drug conjugates, minimizing protecting‑group manipulations and improving overall yield.

Application
Selection Property
Validation Focus
CES1-targeted prodrug research
Reported assay potency context
CES1 enzyme inhibition assay review
Photorelease and probe unmasking studies
Photolabile o-nitrobenzyl carbamate
Light-triggered release validation
Heterobifunctional linker assembly
Dual orthogonal reactive handles
Sequential click-reduce workflow review
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